1-(2-Chloro-5-methoxyphenyl)ethanamine hydrochloride
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Overview
Description
1-(2-Chloro-5-methoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO It is a derivative of ethanamine, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-methoxyphenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(2-chloro-5-methoxyphenyl)ethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amines or alcohols.
Substitution: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)ethanamine hydrochloride: Similar structure but lacks the chloro substituent.
2-Chloroethylamine: Contains a chloro group but differs in the position and overall structure.
N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: Similar functional groups but different overall structure .
Uniqueness: 1-(2-Chloro-5-methoxyphenyl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-(2-chloro-5-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBTWVBSTGMKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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